N-(3,4-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a synthetic purine derivative characterized by a xanthine-like core structure (1,3,9-trimethyl-2,6-dioxo-tetrahydro-1H-purine) linked via a sulfanyl-acetamide bridge to a 3,4-dimethoxyphenyl group. This compound is structurally analogous to adenosine receptor ligands, particularly those targeting A2B receptors, due to the purine scaffold’s role in modulating adenosine signaling pathways . Its design likely aims to optimize electronic and steric properties for enhanced receptor binding or metabolic stability, as seen in related purine-based therapeutics.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-21-15-14(16(25)23(3)18(26)22(15)2)20-17(21)29-9-13(24)19-10-6-7-11(27-4)12(8-10)28-5/h6-8H,9H2,1-5H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDUGSDBSWTGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
This compound features a dimethoxyphenyl group and a purine derivative with a sulfanyl linkage. Its structural complexity suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
- Enzyme Inhibition : The purine moiety is known to interact with various kinases and phosphatases, which are crucial in cellular signaling pathways. Compounds similar to this structure have shown promise as inhibitors of protein kinases, which play vital roles in cancer and other diseases .
- Receptor Modulation : The presence of the dimethoxyphenyl group may enhance binding affinity to certain receptors, potentially modulating neurotransmitter systems or inflammatory responses. Research indicates that related compounds can act on adenosine receptors, impacting immune responses and inflammation .
Study 1: Antitumor Activity
A study investigated the antitumor effects of related purine derivatives. Results showed that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers .
Study 2: Anti-inflammatory Properties
Another research focused on the anti-inflammatory effects of similar compounds. The findings indicated significant reductions in pro-inflammatory cytokines when tested in vitro on macrophage cultures, suggesting that the compound may modulate immune responses effectively .
Comparative Data Table
| Activity | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Anti-inflammatory | Reduces cytokine levels | |
| Enzyme inhibition | Inhibits protein kinases |
Toxicity and Safety Profile
While specific toxicity data for N-(3,4-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is limited, related compounds have demonstrated varying degrees of toxicity depending on dosage and route of administration. It is crucial to conduct thorough toxicological evaluations before considering clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-(2,4-Difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
The most closely related analog is N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide (CAS: 897454-01-2), which substitutes the 3,4-dimethoxyphenyl group with a 2,4-difluorophenyl moiety .
Structural and Physicochemical Differences
| Property | Target Compound (3,4-dimethoxyphenyl) | Analog (2,4-difluorophenyl) |
|---|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₅S* | C₁₆H₁₅F₂N₅O₃S |
| Molecular Weight | ~427.45 g/mol | 395.384 g/mol |
| Substituent Electronic Effects | Electron-donating (methoxy groups) | Electron-withdrawing (fluorine atoms) |
| Polarity | Higher (due to methoxy O-atoms) | Lower |
| Lipophilicity (LogP) | Estimated lower | Higher (fluorine enhances hydrophobicity) |
*Derived by replacing fluorine atoms in the analog’s formula with methoxy groups.
Broader Context: Comparison with Other Acetamide-Purine Hybrids
- Example : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (Molecules 2013, 18, 3266-3278) :
- Features a sulfamoyl linker and tetrahydrofuran ring instead of the purine core.
- Demonstrated moderate bioactivity (IC₅₀ ~10 μM in preliminary assays), suggesting that the purine-sulfanyl-acetamide scaffold in the target compound may offer superior target engagement due to the purine moiety’s inherent receptor affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
